molecular formula C13H19NO2S B1272793 Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate CAS No. 40106-16-9

Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

Cat. No.: B1272793
CAS No.: 40106-16-9
M. Wt: 253.36 g/mol
InChI Key: ZSABKNXVRORVFD-UHFFFAOYSA-N
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Description

Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is a heterocyclic compound with a unique structure that includes a thiophene ring fused to a cyclooctane ring.

Properties

IUPAC Name

ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO2S/c1-2-16-13(15)11-9-7-5-3-4-6-8-10(9)17-12(11)14/h2-8,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSABKNXVRORVFD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC2=C1CCCCCC2)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387351
Record name ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

40106-16-9
Record name ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387351
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of ethyl 2-bromoacetate with a suitable thiophene derivative, followed by cyclization and amination steps .

Industrial Production Methods

large-scale synthesis would likely involve optimization of the laboratory-scale methods to ensure higher yields and purity, as well as the use of continuous flow reactors to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and biological activity.

Mechanism of Action

The mechanism of action of ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is not fully understood. it is believed to interact with specific molecular targets, such as enzymes or receptors, leading to its observed biological effects. The exact pathways involved in its mechanism of action are still under investigation .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate
  • Ethyl 2-amino-4,5,6,7-tetrahydrothiophene-3-carboxylate

Uniqueness

Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate is unique due to its fused cyclooctane and thiophene rings, which impart distinct chemical and biological properties compared to other similar compounds. This unique structure may contribute to its potential as a versatile building block in synthetic chemistry and its promising biological activities .

Biological Activity

Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate (CAS Number: 40106-16-9) is a compound of significant interest due to its diverse biological activities. This article reviews the existing literature on its biological properties, focusing on antitumor activity, neuroprotective effects, and potential applications in drug development.

Chemical Structure and Properties

The compound has the molecular formula C13H19NO2SC_{13}H_{19}NO_2S and features a unique hexahydrocyclooctathiophene core structure. Its synthesis and characterization have been documented in various studies, highlighting its potential as a scaffold for developing new therapeutic agents.

Antitumor Activity

Recent studies have demonstrated that derivatives of the cycloocta[b]thiophene structure exhibit notable antitumor properties. A relevant study evaluated the cytotoxic effects of several derivatives on human breast cancer cell lines (MCF-7). The findings indicated that compounds similar to ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate displayed IC50 values ranging from 23.2 to 49.9 μM. Specifically:

  • Compound 4 showed an IC50 of 23.2 μM.
  • Compounds with moderate activity had IC50 values between 52.9 and 95.9 μM.

These results suggest that the compound induces apoptosis in cancer cells through mechanisms involving cell cycle arrest and necrosis (Table 1) .

CompoundIC50 (μM)Mechanism of Action
Compound 423.2Induces apoptosis and necrosis
Moderate Activity52.9 - 95.9Varies by derivative

Case Study: MCF-7 Cell Line

In a controlled experiment, treatment with Compound 4 resulted in a significant reduction of cell viability (26.86%) after 48 hours. Flow cytometry analysis revealed an increase in early apoptotic cells (AV+/PI−) to 8.73% and late apoptotic cells (AV+/PI+) to 18.13%, indicating the compound's effectiveness in inducing programmed cell death .

Neuroprotective Effects

Thiophene derivatives have also been studied for their neuroprotective properties. Ethyl 2-amino-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate has been shown to exhibit anti-inflammatory effects that may contribute to neuroprotection against conditions such as Alzheimer's disease. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of neuroinflammatory pathways .

Additional Biological Activities

Beyond antitumor and neuroprotective effects, this compound has been associated with:

  • Antimicrobial Activity : Exhibiting efficacy against various bacterial strains.
  • Anticonvulsant Properties : Potentially useful in treating epilepsy-related disorders.

These activities highlight the compound's versatility as a lead structure for further drug development.

Q & A

Q. Table: Representative 1H NMR Data (CDCl₃)

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
Ethyl CH₃1.35t (J=7.1 Hz)
Ethyl CH₂4.35q (J=7.1 Hz)
Cycloalkyl CH₂1.60–3.10m
NH₂6.03s

Basic: What safety protocols are critical during handling?

Methodological Answer:
Based on SDS data for analogous thiophene derivatives:

  • Hazards: Skin/eye irritation (Category 2), respiratory toxicity (Category 3) .
  • PPE: Nitrile gloves, lab coat, safety goggles, and fume hood use.
  • Spill Management: Absorb with inert material (e.g., sand), avoid water to prevent dissolution .
  • Storage: In airtight containers at 2–8°C, away from oxidizers .

Advanced: How can the amino group be functionalized to enhance bioactivity?

Methodological Answer:
The primary amino group (-NH₂) is reactive toward acylating/alkylating agents, enabling targeted modifications:

  • Acylation: React with acyl chlorides (e.g., 4-fluorobenzoyl chloride) in toluene under reflux (112°C, 3 hours) to form amides. Yields: 46–64% .
  • Ureation: Treat with isocyanates (e.g., 2-chloroethyl isocyanate) to generate urea derivatives for antimicrobial studies .
  • Cyclization: Use 2-thiophene carbonyl chloride to form fused heterocycles (e.g., thienooxazinones) .

Q. Table: Functionalization Yields

Reaction TypeReagentYield (%)Application
Acylation4-Fluorobenzoyl chloride64Antiviral derivatives
Ureation2-Chloroethyl isocyanate46Antibacterial agents
Cyclization2-Thiophene carbonyl chloride67Heterocyclic scaffolds

Advanced: What structure-activity relationships (SAR) are observed in anticancer studies?

Methodological Answer:
Key SAR findings from analogous tetrahydrobenzo[b]thiophene derivatives:

  • Ester vs. Acid: Ethyl esters improve membrane permeability compared to carboxylic acids .
  • Substituent Effects:
    • Aromatic Rings: Electron-withdrawing groups (e.g., -F, -Cl) enhance apoptosis-inducing activity in breast cancer models .
    • Cycloalkyl Size: Larger rings (e.g., cycloheptane) improve binding to tubulin in MDA-MB-231 cells .
  • Hybrid Derivatives: Conjugation with natural alkaloids increases cytotoxicity (IC₅₀: 2–10 µM) .

Q. Table: Cytotoxicity Data (MCF-7 Cells)

DerivativeIC₅₀ (µM)Key Modification
Parent Compound>50None
4-Fluoro Benzamide12.3Acylated amino group
Cycloheptane Hybrid3.8Expanded cycloalkyl ring

Advanced: How can low yields in cyclization steps be mitigated?

Methodological Answer:
Low yields in heterocycle formation (e.g., oxazines, pyridazines) often stem from steric hindrance or poor leaving-group reactivity. Strategies include:

  • Catalysis: Use DMAP (4-dimethylaminopyridine) to accelerate acylation .
  • Solvent Optimization: Replace ethanol with DMF to stabilize intermediates .
  • Temperature Control: Gradual heating (e.g., 0°C → reflux) minimizes side reactions .

Case Study: Cyclization of ethyl 2-amino-thiophene with 3-iminobutyronitrile in dioxane at 80°C improved yields from 30% to 65% by adding catalytic acetic acid .

Advanced: What computational tools predict bioavailability for derivatives?

Methodological Answer:
Key parameters from Veber’s rules:

  • Rotatable Bonds: ≤10 (reduces flexibility, enhances permeability) .
  • Polar Surface Area (PSA): ≤140 Ų (optimizes intestinal absorption).
  • LogP: 2–5 (balances hydrophobicity and solubility).

Example: Ethyl 2-(2-thenoylamino)-thiophene-3-carboxylate has PSA = 89.8 Ų, rotatable bonds = 5, and logP = 4, predicting >80% rat oral bioavailability .

Advanced: How to resolve contradictions in cytotoxicity data across studies?

Methodological Answer:
Discrepancies may arise from assay conditions or cell-line variability. Best practices:

  • Standardize Assays: Use identical MTT protocols (e.g., 48-hour incubation, 10% FBS) .
  • Control for Metabolism: Include cytochrome P450 inhibitors (e.g., ketoconazole) in hepatocyte models .
  • Validate Targets: Confirm binding via SPR (surface plasmon resonance) or crystallography .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 1
Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate
Reactant of Route 2
Reactant of Route 2
Ethyl 2-amino-4,5,6,7,8,9-hexahydrocycloocta[b]thiophene-3-carboxylate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.